molecular formula C15H11Cl2NO3 B300389 2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate

2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate

Cat. No. B300389
M. Wt: 324.2 g/mol
InChI Key: PXGOUCYSIHUETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPEB and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

CPEB works by inhibiting the activity of enzymes involved in protein synthesis. It does this by binding to the ribosome, which is the molecular machine responsible for protein synthesis. CPEB binds to a specific site on the ribosome, known as the peptidyl transferase center, and prevents the transfer of amino acids to the growing protein chain.
Biochemical and Physiological Effects:
CPEB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that CPEB inhibits the growth of a range of bacterial and fungal species. CPEB has also been found to have anticancer properties, with studies showing that it can induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPEB is its ability to selectively inhibit protein synthesis. This makes it a useful tool for the study of protein synthesis and the development of new drugs. However, CPEB has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on CPEB. One area of interest is the development of new drugs based on CPEB. Another area of research is the study of the mechanism of action of CPEB and its interactions with the ribosome. Finally, there is potential for the development of new chemical probes based on CPEB for the study of protein synthesis.

Synthesis Methods

CPEB can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with ethyl chloroformate to form 2-(3-chloroanilino)-2-oxoethyl chloroformate. This intermediate is then reacted with 3-chlorobenzoic acid to form CPEB. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

CPEB has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. CPEB has also been studied for its potential use in the development of new drugs and as a chemical probe for the study of protein synthesis.

properties

Product Name

2-(3-Chloroanilino)-2-oxoethyl 3-chlorobenzoate

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-(3-chloroanilino)-2-oxoethyl] 3-chlorobenzoate

InChI

InChI=1S/C15H11Cl2NO3/c16-11-4-1-3-10(7-11)15(20)21-9-14(19)18-13-6-2-5-12(17)8-13/h1-8H,9H2,(H,18,19)

InChI Key

PXGOUCYSIHUETD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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